Subalpinoside

Description

Overview of Subalpinoside's Classification as an Iridoid Glycoside

Initially, some literature has classified this compound as a cardiac glycoside, specifically an oleandrigenin glycoside, isolated from Digitalis subalpina. researchgate.netresearchgate.netcapes.gov.br However, the foundational structure of many compounds isolated from the Penstemon genus, a close relative of Digitalis within the Plantaginaceae family, are iridoid glycosides. researchgate.netwikipedia.orgredbuttegarden.org Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system. wikipedia.org They are typically found in plants as glycosides, meaning they are bound to a sugar molecule, most commonly glucose. wikipedia.orgmazums.ac.ir The primary role of iridoids in plants is often as a defense mechanism against herbivores and microbial infections. wikipedia.org The structural backbone of carbocyclic iridoids is a cyclopentane (B165970) unit fused to a dihydropyran ring. mazums.ac.ir This classification is crucial for understanding its biosynthetic origins and potential biological activities, which differ significantly from other classes of glycosides.

Contextualization within Cardiac Glycoside Research

The discussion of this compound has appeared in the context of cardiac glycoside research primarily because it was isolated from plants of the Digitalis genus, which are famously rich in these compounds. researchgate.netscispace.com Cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463), are steroidal glycosides known for their potent effects on heart muscle. wikipedia.orgclevelandclinic.orgnumberanalytics.com They act by inhibiting the Na+/K+-ATPase pump in cardiac cells, leading to an increase in intracellular calcium and stronger heart muscle contractions. wikipedia.orgclevelandclinic.org

It is critical to distinguish that while this compound was found in Digitalis subalpina, its structural class as an iridoid is different from the cardenolide structure of true cardiac glycosides. wikipedia.orgwikipedia.orgnih.gov Cardenolides possess a steroid nucleus with a five-membered lactone ring attached at the C-17 position, a feature not present in iridoids. amu.edu.azuomustansiriyah.edu.iq Therefore, while this compound shares a natural source with prominent cardiac glycosides, it does not belong to the same chemical class and does not share their specific mechanism of cardiac action.

Historical Perspectives and Early Discoveries of this compound

The first documented isolation and structural elucidation of this compound occurred in 1991. nih.gov Researchers isolated the compound from the leaves of Digitalis subalpina Br.-Bl. var. subalpina. nih.gov In this initial study, it was identified as the main cardiotonic compound in the plant, alongside other known glycosides like evatromonoside and lanatoside (B1674450) A and B. nih.gov Its structure was determined using spectroscopic methods, including 1H- and 13C-NMR spectroscopy. researchgate.netnih.gov Further studies confirmed that this compound, identified as Oleandrigenin-glucodigitoxoside, is the primary cardiac glycoside across four varieties of Digitalis subalpina. capes.gov.br

Significance and Research Trajectory in Phytochemistry and Pharmacology

The significance of this compound in phytochemistry lies in its identity as a major constituent of a medicinally important plant genus, Digitalis. scispace.com Its discovery has contributed to the broader understanding of the chemical diversity within this genus, which was previously known almost exclusively for its cardiac glycosides. scispace.com Research on this compound and related compounds helps in chemotaxonomy, the classification of plants based on their chemical constituents.

In pharmacology, the initial identification of this compound as a "cardiotonic compound" spurred interest in its biological activity. nih.gov While distinct from classical cardiac glycosides, research into iridoids as a class has revealed a wide range of potential biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. researchgate.net The trajectory of this compound research is part of a larger effort to explore the therapeutic potential of iridoid glycosides from various plant sources. mazums.ac.ir

Data Tables

Table 1: Chemical Profile of this compound

| Property | Details |

|---|---|

| Compound Name | This compound |

| Synonym | Oleandrigenin-glucodigitoxoside researchgate.netcapes.gov.br |

| Chemical Class | Iridoid Glycoside / Cardenolide Glycoside researchgate.netwikipedia.org |

| Natural Source | Digitalis subalpina researchgate.netnih.gov |

| Key Structural Moieties | Oleandrigenin (aglycone), Glucose, Digitoxose (B191001) researchgate.net |

Table 2: Summary of Key Research Findings

| Year of Study | Focus of Research | Key Finding | Reference |

|---|---|---|---|

| 1991 | Isolation and Structure Elucidation | This compound was first isolated from Digitalis subalpina and identified as the main cardiotonic compound. Its structure was determined. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oleandrigenin |

| Evatromonoside |

| Lanatoside A |

| Lanatoside B |

| Gitoroside |

| Digoxin |

| Digitoxin |

| Glucose |

Properties

Molecular Formula |

C37H56O14 |

|---|---|

Molecular Weight |

724.8 g/mol |

IUPAC Name |

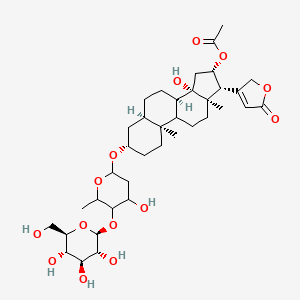

[(3S,5R,8R,10S,13R,14S,16S,17R)-14-hydroxy-3-[4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |

InChI |

InChI=1S/C37H56O14/c1-17-33(51-34-32(44)31(43)30(42)26(15-38)50-34)24(40)13-28(47-17)49-21-7-9-35(3)20(12-21)5-6-23-22(35)8-10-36(4)29(19-11-27(41)46-16-19)25(48-18(2)39)14-37(23,36)45/h11,17,20-26,28-34,38,40,42-45H,5-10,12-16H2,1-4H3/t17?,20-,21+,22?,23-,24?,25+,26-,28?,29+,30-,31+,32-,33?,34+,35+,36-,37+/m1/s1 |

InChI Key |

YZMYUSLXATVAEH-SWBQRIFJSA-N |

Isomeric SMILES |

CC1C(C(CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4C3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Purification of Subalpinoside

Extraction Strategies from Plant Sources (e.g., Digitalis subalpina, Galium verum)

The principal documented source for Subalpinoside is the leaves of Digitalis subalpina Br.-Bl. semanticscholar.orgnih.gov Research indicates that this compound, also known as Oleandrigenin-glucodigitoxoside, is the main cardiac glycoside across different varieties of this plant. researchgate.netresearchgate.net While Galium verum L. is a plant rich in various bioactive compounds such as flavonoids, iridoids, and phenolic acids, current scientific literature does not prominently feature it as a source of the cardenolide this compound. phcogj.comnih.gov The extraction procedures for G. verum typically target these other phytochemicals using solvents like ethanol. phcogj.comnih.gov

For Digitalis subalpina, the extraction process is a critical first step to liberate this compound from the plant material. A common approach involves using a methanolic-aqueous extract of the dried leaves. thieme-connect.com This solvent system is effective for extracting polar glycosides. General protocols for similar compounds from plant sources often involve maceration or sonication to enhance the extraction efficiency. nih.gov An improved method for sample preparation prior to analysis involves solid-phase extraction (SPE) on a C18 modified poly(styrene-divinylbenzene) polymer, which is effective for separating main cardenolide glycosides from other constituents in Digitalis species. researchgate.net

Table 1: Overview of Extraction Strategies

| Parameter | Method for Digitalis subalpina |

|---|---|

| Plant Part | Dried Leaves |

| Primary Solvent | Methanol-Water Mixture thieme-connect.com |

| Pre-analysis Cleanup | Solid-Phase Extraction (SPE) researchgate.net |

| SPE Sorbent | C18 modified poly(styrene-divinylbenzene) polymer researchgate.net |

Chromatographic Separation Techniques for this compound Enrichment

Chromatography is indispensable for the enrichment and purification of this compound from crude plant extracts. A sequence of different chromatographic methods is often employed to handle the complexity of the phytochemical matrix.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and preparative isolation of this compound. thieme-connect.com Reversed-phase HPLC is particularly well-suited for separating cardenolides. youthstem2030.org

For the isolation of this compound and a related compound, lanatoside (B1674450) F, from a hybrid of Digitalis subalpina, preparative HPLC was successfully used on a methanolic-aqueous extract. thieme-connect.com Analytical HPLC methods have also been developed to quantify the cardenolide content in Digitalis leaves, often employing a gradient elution on a reversed-phase column. researchgate.net This allows for the effective separation of more than 50 different cardenolides. researchgate.net The use of a UV detector is standard, as the butenolide ring of cardenolides allows for spectrophotometric detection. youthstem2030.org

Table 2: Example HPLC Conditions for Cardenolide Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | Phenomenex LiChrospher RP-18e (250 x 4.6 mm i.d., 5 µm) | researchgate.net |

| Mobile Phase | A: Water, B: Acetonitrile | researchgate.net |

| Gradient | 90% A: 10% B to 65% A: 35% B over 60-70 min | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Detection | UV Spectrophotometry | youthstem2030.org |

Flash chromatography serves as an essential intermediate purification step, bridging the gap between crude extraction and high-resolution HPLC. zenodo.org It is a rapid form of preparative column chromatography that uses air pressure to drive the mobile phase through the column, making it faster than traditional gravity chromatography. slideshare.netrochester.edu

While specific protocols detailing the flash chromatography of this compound are not extensively published, the general procedure for natural products involves loading the concentrated crude extract onto a silica (B1680970) gel column. rochester.edu A solvent gradient, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing in polarity, is used to elute different fractions. rochester.edu This step is highly effective for removing bulk impurities and separating compounds into less complex fractions based on polarity, which can then be further purified by preparative HPLC. For highly polar compounds like glycosides, hydrophilic interaction liquid chromatography (HILIC) using an amine-bonded silica phase with aqueous-organic solvents can also be an effective strategy. biotage.com

Preparative Thin Layer Chromatography (Prep TLC): Preparative TLC is a valuable technique for purifying small quantities (typically under 100 mg) of compounds. rochester.educhemrxiv.org It utilizes thicker silica plates (e.g., 0.5 mm to 2 mm) compared to analytical TLC. reddit.comresearchgate.net The crude or partially purified sample is applied as a thin line, and the plate is developed in a suitable solvent system. rochester.edu After development, the band corresponding to this compound can be visualized under UV light, scraped from the plate, and the compound eluted from the silica using a polar solvent like ethyl acetate (B1210297) or a dichloromethane/methanol (B129727) mixture. rochester.educhemrxiv.org This method is particularly useful for separating compounds with very similar retention factors that are difficult to resolve by column chromatography. chemrxiv.org

Countercurrent Chromatography (CCC): Countercurrent chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. wikipedia.org The technique uses two immiscible liquid phases, with one serving as the stationary phase held in place by centrifugal force. wikipedia.orgyoutube.com CCC is exceptionally well-suited for the preparative-scale isolation of natural products. mdpi.commdpi.com For a compound like this compound, a suitable two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) would be selected to achieve an optimal partition coefficient (KD). mdpi.com The crude extract is then separated in a single step, offering high recovery and purity. wikipedia.org High-speed counter-current chromatography (HSCCC) is a popular variant of this technique. pan.olsztyn.pl

Flash Chromatography Approaches for this compound Isolation

Non-Chromatographic Purification Protocols

Non-chromatographic methods are often used as initial or final purification steps. These techniques are generally simpler and more scalable than chromatography.

Solvent Partitioning (Liquid-Liquid Extraction): Before chromatography, a crude extract is often subjected to liquid-liquid partitioning. For instance, a methanolic extract would be diluted with water and then successively partitioned with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This separates compounds into broad classes based on their solubility, simplifying the subsequent chromatographic steps.

Precipitation/Crystallization: If a compound is present in high concentration and can crystallize, this is an effective final purification step. By dissolving the enriched fraction in a minimal amount of a suitable hot solvent and allowing it to cool slowly, crystals of pure this compound may form. Another method, salting out, uses high concentrations of salts like ammonium (B1175870) sulfate (B86663) to precipitate proteins and other large molecules from a solution, which could potentially be adapted to purify glycosides from crude biological fluids or extracts. nih.gov Three-phase partitioning (TPP), which uses t-butanol and ammonium sulfate, is another emerging non-chromatographic technique that can purify and concentrate enzymes and other proteins in a single step and could be explored for glycosides. omicsonline.orgresearchgate.net

Comprehensive Structural Elucidation and Spectroscopic Characterization of Subalpinoside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a pivotal technique in determining the intricate structure of Subalpinoside, providing detailed insight into the proton and carbon framework of the molecule. researchgate.net

One-Dimensional NMR Techniques (¹H, ¹³C NMR)

The ¹H and ¹³C NMR spectra of this compound were instrumental in identifying the individual components of the molecule, including the oleandrigenin aglycone and the attached sugar moieties, digitoxose (B191001) and glucose. While the definitive, publicly archived raw data or peak-for-peak tables from the original research are not widely available, the primary literature confirms their use in establishing the foundational structure. researchgate.net The chemical shifts in these spectra would have provided evidence for the steroidal backbone, the lactone ring characteristic of cardenolides, and the specific nature of the sugar units.

Table 1: Representative ¹H NMR Spectral Data of this compound (Specific chemical shift values (δ in ppm) and coupling constants (J in Hz) are based on the original elucidation but are not publicly tabulated in detail.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-3 | Data not available | Data not available | Data not available |

| H-16 | Data not available | Data not available | Data not available |

| H-21 | Data not available | Data not available | Data not available |

| Anomeric H (Digitoxose) | Data not available | Data not available | Data not available |

| Anomeric H (Glucose) | Data not available | Data not available | Data not available |

Table 2: Representative ¹³C NMR Spectral Data of this compound (Specific chemical shift values (δ in ppm) are based on the original elucidation but are not publicly tabulated in detail.)

| Carbon | Chemical Shift (ppm) |

| C-3 | Data not available |

| C-14 | Data not available |

| C-16 | Data not available |

| C-20 | Data not available |

| C-23 (Lactone C=O) | Data not available |

| Anomeric C (Digitoxose) | Data not available |

| Anomeric C (Glucose) | Data not available |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments were crucial in assembling the molecular puzzle of this compound by establishing connectivity between different parts of the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy) experiments would have been used to identify proton-proton (¹H-¹H) coupling networks within each sugar unit and throughout the steroid nucleus, allowing for the tracing of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or similar HETCOR experiments established one-bond correlations between protons and their directly attached carbon atoms, enabling the definitive assignment of many carbon signals in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) was vital for piecing the full structure together. It revealed long-range (2-3 bond) correlations between protons and carbons. These correlations would have been key in determining the linkage points between the sugar units and the attachment site of the sugar chain to the oleandrigenin aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy) provided information about the stereochemistry and three-dimensional arrangement of the molecule by detecting protons that are close in space, but not necessarily bonded in sequence. researchgate.net This technique would have been essential for confirming the stereochemical relationships at the glycosidic linkages and within the steroid core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provided confirmatory evidence for the molecular weight and formula of this compound and offered insights into its composition through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would have been employed to determine the accurate mass of the molecular ion, allowing for the calculation of its elemental composition. This is a critical step to confirm the molecular formula derived from NMR and other data. While the specific high-resolution mass data is not detailed in available abstracts, FAB-MS (Fast Atombardment Mass Spectrometry) was noted as a key technique used in the analysis of related compounds. researchgate.net

Coupled Techniques (e.g., LC-MS/MS, UPLC-Q-TOF-MS/MS) in Structural Analysis

While the original elucidation primarily mentions standard spectroscopic methods researchgate.net, modern analysis of cardiac glycosides frequently employs coupled techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ekb.egnih.gov In such an analysis of this compound, the liquid chromatography step would first separate it from other compounds. The subsequent tandem mass spectrometry would involve selecting the this compound parent ion and fragmenting it to produce a characteristic fragmentation pattern. This pattern would reveal the sequential loss of the glucose and digitoxose sugar units, providing further confirmation of the glycosidic chain sequence and its connection to the oleandrigenin core.

X-ray Crystallography for Three-Dimensional Structural Confirmation

There are no available reports in the scientific literature detailing the use of X-ray crystallography for the structural confirmation of this compound. nih.govwikipedia.orgutah.edulibretexts.org This technique, which provides the most definitive three-dimensional molecular structure, requires the compound to be in a crystalline form of sufficient quality for diffraction. To date, such an analysis for this compound has not been published.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques that provide valuable insights into the functional groups and electronic transitions within a molecule, respectively. These methods play a crucial role in the initial stages of structural elucidation of natural products such as this compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.com Different types of bonds and functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional group composition. youtube.com For a complex glycoside like this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbon-hydrogen (C-H) bonds, and the carbon-oxygen (C-O) bonds within the steroid nucleus and the sugar moieties. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole, which can be compared with known compounds for identification purposes. youtube.com

UV-Vis spectroscopy, on the other hand, probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. technologynetworks.comwikipedia.org This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. wikipedia.org In the case of this compound, an oleandrigenin glycoside, the α,β-unsaturated lactone ring in the cardenolide structure is a key chromophore that would exhibit a characteristic absorption maximum in the UV spectrum. The position and intensity of this absorption can provide confirmatory evidence for the presence of this specific structural feature.

The structure of this compound was successfully elucidated using a combination of spectroscopic methods, including IR and NMR spectroscopy. nih.govresearchgate.net While detailed IR and UV-Vis data for this compound itself is not extensively published in isolation, the general principles of these techniques are routinely applied in the characterization of cardenolide glycosides. The data obtained from these spectroscopic methods, in conjunction with more detailed 2D NMR and mass spectrometry data, allows for the complete and unambiguous assignment of the molecule's structure. scribd.comintertek.com

Computational Chemistry Approaches in Structural Verification and Conformation Analysis

Computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation and conformational analysis of complex molecules like this compound. mtu.edu These methods use theoretical principles and computer simulations to model molecular structures and predict their properties, offering a deeper understanding of their three-dimensional arrangement and stability. ucsf.eduschrodinger.com

Structural verification through computational chemistry involves calculating the theoretical spectroscopic data for a proposed structure and comparing it with the experimental data. For instance, the theoretical IR vibrational frequencies and UV-Vis electronic transitions of a proposed this compound structure can be calculated using quantum mechanical methods. A close agreement between the calculated and experimental spectra provides strong support for the correctness of the proposed structure.

Conformational analysis is another critical area where computational chemistry provides invaluable insights. lumenlearning.comlibretexts.orgchemistrysteps.com Molecules are not static entities but exist as an ensemble of different spatial arrangements or conformations. youtube.com Computational methods can be used to explore the potential energy surface of this compound, identifying the most stable low-energy conformations. libretexts.org This is particularly important for understanding the spatial orientation of the sugar units relative to the steroid core and the flexibility of the entire molecule.

The study of 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using computational methods alongside NMR spectroscopy demonstrated how the introduction of a substituent, like a fluorine atom, can significantly alter the preferred conformation of a molecule. mdpi.com Similarly, for this compound, computational models can predict the most likely conformations in solution, which can then be correlated with experimental data from techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy. These computational approaches help in refining the three-dimensional model of the molecule, providing a more accurate representation of its structure and behavior. bayer.com

Biosynthetic Pathways and Metabolic Engineering Investigations of Subalpinoside

Elucidation of Precursor Incorporation into Subalpinoside Biosynthesis

The biosynthesis of the this compound aglycone, oleandrigenin, follows the general pathway established for cardenolides in Digitalis plants, which originates from the terpenoid pathway. nih.govnih.gov Isotope labeling and precursor feeding studies have been fundamental in tracing the metabolic route.

Research has demonstrated that the biosynthesis begins with cholesterol. nih.gov The sterol is then converted into pregnenolone (B344588), a critical branching point and the first committed step toward cardiac glycoside synthesis. nih.govnih.gov Further studies confirmed that pregnenolone is subsequently converted to progesterone (B1679170). nih.gov Feeding experiments with isolated leaves and cell cultures of Digitalis species have shown that the incorporation of externally supplied precursors can significantly influence the production of cardenolides. For instance, the addition of cholesterol, pregnenolone, and progesterone to Digitalis lanata cultures has been shown to increase the accumulation of cardiac glycosides. nih.govmdpi.com Similarly, in shoot cultures of Digitalis purpurea, squalene (B77637) and cholesterol were found to affect cardiotonic glycoside levels, with progesterone being a particularly effective precursor. researchgate.net These findings strongly suggest that the biosynthetic flux towards this compound can be enhanced by increasing the availability of these early-stage precursors.

Table 1: Key Precursors in Cardenolide Biosynthesis

| Precursor | Role in Pathway | Supporting Evidence |

|---|---|---|

| Cholesterol | Initial starting molecule | Identified as the precursor for pregnenolone formation. nih.gov |

| Pregnenolone | First committed intermediate | Formed from cholesterol; conversion to progesterone demonstrated. nih.govnih.gov |

Enzymatic and Genetic Characterization of Biosynthetic Steps

The conversion of precursors into the complex oleandrigenin aglycone involves a series of enzymatic reactions, and significant progress has been made in identifying and characterizing the enzymes and their corresponding genes.

The initial and rate-limiting step, the conversion of cholesterol and other phytosterols (B1254722) into pregnenolone, is catalyzed by a specific cytochrome P450 enzyme from the CYP87A family. nih.gov Silencing the gene for this enzyme in D. purpurea led to a significant decrease in both pregnenolone and cardenolide levels, confirming its crucial role. nih.gov

Following the formation of pregnenolone, several key enzymes modify the steroid nucleus:

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme is responsible for the conversion of pregnenolone to progesterone. cellmolbiol.orgresearchgate.net Its gene has been isolated from Digitalis nervosa, and its expression is highest in the leaves, which are the primary site of cardenolide accumulation. cellmolbiol.org

Progesterone 5β-reductase (P5βR): This is a pivotal enzyme that catalyzes the reduction of the A/B ring junction in the steroid core, leading to the 5β-configuration that is characteristic of most medicinally important cardenolides. nih.govbiorxiv.org The gene for this enzyme has been characterized in Digitalis species and is considered a key target for metabolic engineering. researchgate.net

Other modifying enzymes: Further modifications, such as hydroxylations and the formation of the butenolide ring at the C-17 position, are carried out by other specific enzymes, including various cytochrome P450s and reductases. While the complete sequence of these later steps is still under investigation, transcriptome analyses have identified numerous candidate genes potentially involved in these transformations. nih.govplos.org

Molecular Mechanisms of Glycosylation and Aglycone Formation

Aglycone Formation: The formation of the oleandrigenin aglycone is a multi-step process starting from a basic sterol precursor. As detailed above, enzymes like CYP87A P450s, 3β-HSD, and P5βR are critical in creating the foundational pregnane-type structure. nih.govnih.govcellmolbiol.org A combination of genetic and biochemical analyses in various cardenolide-producing plants, including Erysimum and Digitalis, has revealed that a suite of enzymes, including a ketosteroid isomerase (KSI) and steroid 5α/5β-reductases, work together to determine the final stereochemistry of the steroid core. biorxiv.org This enzymatic machinery ensures the precise three-dimensional structure of the aglycone, which is essential for its biological activity. The aglycone is the non-sugar portion of a glycoside that remains after the glycosyl group is replaced by a hydrogen atom. researchgate.net

Glycosylation: Once the oleandrigenin aglycone is synthesized, it undergoes glycosylation, which is the enzymatic attachment of sugar moieties. wikipedia.orgnih.gov This process is catalyzed by a series of enzymes known as glycosyltransferases (GTs). sigmaaldrich.com These enzymes transfer sugar molecules from an activated donor, such as a UDP-sugar (e.g., UDP-glucose), to the aglycone acceptor molecule. wikipedia.orgnih.gov

For this compound (oleandrigenin-glucodigitoxoside), this process involves the sequential addition of glucose and then digitoxose (B191001) to the 3β-hydroxyl group of the oleandrigenin steroid core. Each step is likely catalyzed by a highly specific glycosyltransferase. The pathway for digitoxin (B75463) biosynthesis in Digitalis shows that such glycosylation steps are sequential, with specific GTs responsible for adding each sugar unit. mdpi.com While the general mechanism is understood, the specific GTs responsible for the synthesis of the this compound sugar chain have not yet been fully isolated and characterized. The specificity of these enzymes dictates the final structure of the sugar chain, which significantly influences the pharmacological properties of the cardiac glycoside.

Strategies for Enhancement of this compound Production in Plant Systems

Given the pharmaceutical interest in cardiac glycosides, significant research has focused on biotechnological methods to increase their production. These strategies primarily involve genetic engineering to modify the biosynthetic pathway directly and the use of optimized plant cell and tissue culture systems.

Genetic Engineering Approaches for Biosynthetic Pathway Modulation

Metabolic engineering offers a powerful tool to enhance the production of desired compounds like this compound by manipulating the expression of key genes in the biosynthetic pathway. nih.govthieme-connect.com Genetic modification is the process of altering an organism's genetic material to achieve a desired outcome. medchemexpress.com

One successful strategy has been to increase the flow of precursors into the cardenolide pathway. The expression of a truncated gene for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a key enzyme in the upstream mevalonic acid (MVA) pathway, in Digitalis minor led to an increase in the accumulation of both sterols and cardenolides. nih.govresearchgate.net This demonstrates that enhancing the supply of early precursors can effectively boost the production of the final products.

Another approach targets key enzymes within the cardenolide pathway itself. The transformation of Digitalis purpurea with the gene for progesterone 5β-reductase (P5βR) from Arabidopsis thaliana resulted in transgenic plants with significantly increased levels of digitoxin and digoxin (B3395198). researchgate.net This highlights that overcoming potential rate-limiting steps can lead to substantial gains in product yield. These genetic modifications are typically achieved using Agrobacterium tumefaciens-mediated transformation, a well-established method for introducing foreign genes into Digitalis species. thieme-connect.comresearchgate.netthieme-connect.com

Table 2: Genetic Engineering Strategies for Cardenolide Enhancement in Digitalis

| Gene Target | Engineering Strategy | Host Plant | Outcome |

|---|---|---|---|

| HMG1 (HMGR) | Overexpression of a truncated cDNA from Arabidopsis thaliana | Digitalis minor | Increased production of phytosterols and cardenolides. nih.govresearchgate.net |

In Vitro and in Vivo Non Human Investigations of Subalpinoside S Biological Activities

Antimicrobial Activity and Modes of Action

Generating content for these sections without direct, peer-reviewed research on Subalpinoside would require speculation based on the activities of other, structurally different compounds and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the specific biological and molecular activities of this compound.

Table of Compounds

Antibacterial Mechanisms

While research into the specific antibacterial mechanisms of this compound is limited, the broader class of compounds to which it belongs, cardiac glycosides, has been studied for antimicrobial properties. The general mechanisms by which antibacterial agents work include the inhibition of cell wall synthesis, protein synthesis, membrane function, nucleic acid synthesis, and metabolic pathways. lumenlearning.comyoutube.comyoutube.com Some antibiotics disrupt the integrity of the cell membrane by binding to membrane phospholipids. youtube.com Others interfere with DNA synthesis by binding to bacterial enzymes like topoisomerase II or inhibit RNA synthesis by targeting RNA polymerase. youtube.com Additionally, some antibacterial agents block essential metabolic pathways, such as the synthesis of folic acid, which is necessary for the production of nucleic acids. lumenlearning.com

For example, the antibiotic subtilosin A anchors to a membrane receptor and disrupts the transmembrane pH gradient, leading to an efflux of intracellular ATP and eventual cell death. nih.gov Similarly, surfactins create pores in the plasma membrane, causing leakage and cell death. nih.gov It is plausible that this compound could exert antibacterial effects through one or more of these established mechanisms, though specific studies are needed for confirmation.

Antifungal Mechanisms

The antifungal mechanisms of this compound have not been extensively detailed in the available literature. However, general antifungal mechanisms often involve the disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with macromolecular synthesis. nih.gov Many antifungal drugs target ergosterol (B1671047), a key component of the fungal cell membrane. nih.govyoutube.com Polyenes, for instance, bind to ergosterol and create pores in the membrane, leading to leakage of cellular contents and cell death. nih.govyoutube.com Azoles and allylamines inhibit enzymes involved in ergosterol biosynthesis, thereby disrupting membrane integrity. nih.govyoutube.com Another class of antifungals, the echinocandins, inhibits the synthesis of β-1,3-d-glucan, a critical component of the fungal cell wall. nih.gov Some antifungal agents also work by inhibiting DNA and RNA synthesis. youtube.com

Ethanolic extracts of Lilium candidum L., a plant genus in which this compound can be found, have demonstrated antifungal and antiyeast activity. epdf.pub This suggests that compounds within this genus, potentially including this compound, possess antifungal properties. The specific mechanisms, however, remain to be elucidated.

Antiproliferative and Cytotoxic Activity in Cellular Models

This compound is a type of cardiac glycoside, a class of compounds that has shown promise as apoptosis inducers and growth inhibitors against tumors in both in vitro and in vivo models, often with no significant toxicity to normal cells. nih.gov Cytotoxicity refers to the quality of being toxic to cells. wikipedia.org Treatment with a cytotoxic compound can lead to necrosis, where cells lose membrane integrity and die, or apoptosis, a programmed cell death. wikipedia.org

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The induction of apoptosis and cell cycle arrest are key mechanisms through which antiproliferative agents inhibit cancer cell growth. frontiersin.org Apoptosis is a controlled process of cell death characterized by specific morphological and molecular events, including cytoplasmic shrinkage, nuclear condensation, and DNA fragmentation. wikipedia.org Cell cycle arrest, on the other hand, prevents cells from progressing through the cell cycle and dividing. frontiersin.org

Studies on compounds structurally related to this compound provide insights into its potential mechanisms. For instance, dehydrocostus lactone, a sesquiterpene lactone, was found to induce sub-G1 cell cycle arrest and apoptosis in gastrinoma cancer cells. archivesofmedicalscience.com This was evidenced by an increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptotic cells. archivesofmedicalscience.com Similarly, other compounds have been shown to induce cell cycle arrest at the G1/S or G2/M phase. jmb.or.kr The induction of apoptosis is often mediated by the regulation of proteins in the Bcl-2 family and the activation of caspases. jmb.or.krnih.gov For example, the anticancer agent SFN has been shown to enhance the production of the pro-apoptotic protein Bax. frontiersin.org

The balance between cell cycle arrest and the induction of apoptosis is crucial in determining a cell's response to damage or therapeutic agents. researchgate.net Inhibition of apoptosis combined with a loss of control over cell division can lead to the survival of abnormal cells and tumor formation. researchgate.net

Interactions with Cellular Targets (e.g., Na+/K+-ATPase)

A primary cellular target for cardiac glycosides like this compound is the Na+/K+-ATPase, also known as the sodium-potassium pump. wikipedia.orgutoledo.edu This enzyme is found in the membrane of all animal cells and is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. wikipedia.orgnih.gov The Na+/K+-ATPase consists of an alpha subunit, which performs ATP hydrolysis and cation binding, and a beta subunit, which is important for stability and trafficking. nih.gov

Cardiac glycosides bind to the extracellular part of the Na+/K+-ATPase, inhibiting its function. wikipedia.org This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. wikipedia.org This mechanism is the basis for the use of cardiac glycosides in treating heart conditions. wikipedia.org

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. utoledo.edu The binding of cardiac glycosides can activate multiple signal transduction pathways, including the Src kinase and the ERK pathway, which can influence cell growth and survival. utoledo.edu The interaction of the Na+/K+-ATPase with other proteins, such as caveolin-1, is important for clustering the pump with its signaling partners in specific membrane domains called caveolae, which is essential for these signaling events. utoledo.edu

The table below summarizes the antiproliferative activity of various cardiac glycosides isolated from Asclepias subulata on different human cancer cell lines.

| Compound | A549 (IC50 µM) | LS 180 (IC50 µM) | PC-3 (IC50 µM) |

| 12, 16-dihydroxycalotropin | 2.48 | 5.62 | 11.70 |

| Calotropin | 0.0013 | 0.06 | 0.41 |

| Corotoxigenin 3-O-glucopyranoside | 2.64 | 3.15 | 6.62 |

| Desglucouzarin | 0.90 | 6.57 | 6.62 |

| Doxorubicin (Positive Control) | 1.78 | 6.99 | 3.18 |

| Data sourced from a study on the antiproliferative activity of cardenolide glycosides. nih.gov |

Exploration of Other Reported or Potential Biological Activities

This compound belongs to the genus Digitalis, species of which are recognized for a variety of biological activities beyond their well-known cardiovascular effects. researchgate.net These include cytotoxic, antidiabetic, antioxidant, insecticidal, immunological, and hepatoprotective effects. researchgate.net The diverse secondary metabolites found in Digitalis species, such as flavonoids, anthraquinones, and triterpenes, contribute to this broad spectrum of activities. researchgate.net

Extracts from plants containing cardiac glycosides have been reported to have molluscicidal and bacteriolytic activities. researchgate.net Additionally, some natural products have been investigated for their anti-inflammatory properties and their ability to inhibit enzymes like tyrosinase and collagenase, suggesting potential applications in cosmetology. nih.gov

Structure Activity Relationship Sar Studies and Chemical Derivatization of Subalpinoside

Correlations Between Structural Motifs and Biological Activities

No studies have been published that specifically investigate the correlation between the structural motifs of Subalpinoside and its biological activities. While it is known to be a cardiac glycoside, a class of compounds that typically inhibit the Na+/K+-ATPase pump, the specific contributions of its oleandrigenin aglycone and its gluco-digitoxoside sugar moiety to its potency and mechanism of action have not been determined. researchgate.net

Semisynthesis and Chemical Modification Strategies for this compound Derivatives

There is no information available in the scientific literature regarding the semisynthesis or chemical modification of this compound to create derivatives. Research on creating analogues of other cardiac glycosides exists, but these methods have not been applied to this compound.

Investigation of Analogues and Their Mechanistic Differences

No analogues of this compound have been reported in the literature. Consequently, there are no investigations into the mechanistic differences between this compound and any related compounds.

Computational Modeling for SAR Prediction and Optimization

A search of scientific databases reveals no computational modeling or docking studies that have been performed on this compound. Such studies are crucial for predicting structure-activity relationships and for the rational design of more potent or specific analogues, but this work has not yet been undertaken for this compound.

Advanced Analytical Methodologies for Subalpinoside Quantification and Profiling

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are fundamental for separating Subalpinoside from complex mixtures, such as plant extracts, before quantification. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most employed methods due to their resolution and efficiency.

Validated HPLC Methods for this compound Quantification

High-performance liquid chromatography (HPLC) is a cornerstone for the precise quantification of cardiac glycosides like this compound. ijpsjournal.comijpsjournal.com Validated HPLC methods ensure accuracy, precision, and reliability, which are essential for pharmaceutical quality control and research. ijpsjournal.com While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for closely related cardiac glycosides from Digitalis species provide a robust framework.

A typical analysis would employ a reversed-phase (RP) setup, which is well-suited for separating polar glycosides. ijpsjournal.comresearchgate.net The use of a C18 column is most common for this class of compounds. ijpsjournal.comijpsjournal.com Gradient elution is often preferred over isocratic elution to achieve better separation of multiple glycosides that may be present in an extract. researchgate.net The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile, sometimes with methanol (B129727). ijpsjournal.comresearchgate.net UV detection is standard, with a wavelength set around 220-230 nm, where the butenolide ring of the cardenolide structure exhibits maximum absorbance. ijpsjournal.comijpsjournal.com

For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are established according to international guidelines. ijpsjournal.com An internal standard, such as Lanatoside (B1674450) A, may be used to improve the precision and accuracy of the quantification. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Symmetry C18, 75 mm x 4.6 mm, 3.5 µm) | researchgate.net |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | researchgate.net |

| Flow Rate | 0.8 - 1.5 mL/min | ijpsjournal.com |

| Detection | UV-Vis Diode-Array Detector (DAD) at 220-230 nm | ijpsjournal.comresearchgate.net |

| Column Temperature | Often controlled, e.g., at 40°C | researchgate.net |

| Sample Preparation | Sonication with 70% methanol followed by solid-phase extraction (SPE) purification | researchgate.net |

HPTLC Densitometric Methods for Complex Mixtures

High-performance thin-layer chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the analysis of this compound in complex matrices like herbal extracts. innovareacademics.in This technique allows for the simultaneous analysis of multiple samples on a single plate, making it ideal for fingerprinting and quality control. innovareacademics.in

In a typical HPTLC method for cardiac glycosides, samples are applied as bands onto a silica (B1680970) gel 60 F254 HPTLC plate. innovareacademics.inijpsi.org The separation is achieved using a suitable mobile phase, such as a chloroform-methanol mixture (e.g., 8:2, v/v). innovareacademics.ininnovareacademics.in After development, the plate is dried, and the separated bands are visualized under UV light (e.g., 254 nm or 366 nm) or by spraying with a derivatizing agent like sulfuric acid to enhance detection. innovareacademics.inijpsi.org

Quantitative analysis is performed using a TLC scanner (densitometer), which measures the reflectance or fluorescence of the analyte's spot. ijpsi.orgnih.gov The peak area or height is proportional to the amount of the substance in the spot. The method is validated for linearity, precision, and accuracy. For instance, a method for digoxin (B3395198), a related glycoside, was validated with a limit of quantification (LOQ) of 64 ng per band. nih.gov HPTLC densitometry can effectively separate and quantify different cardiac glycosides, making it a powerful tool for analyzing extracts that may contain this compound alongside other related compounds. innovareacademics.in

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates | ijpsi.org |

| Mobile Phase | Chloroform: Methanol (8:2, v/v) | innovareacademics.ininnovareacademics.in |

| Application | Band application using an automatic sampler (e.g., Linomat V) | ijpsi.org |

| Detection/Scanning | Densitometric scanning at 220 nm (absorbance mode) | innovareacademics.in |

| Derivatization (optional) | Spraying with reagents like Libermann-Burchard or sulfuric acid for visualization | innovareacademics.in |

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), provides unparalleled sensitivity and selectivity for the analysis of compounds like this compound, even at trace levels in complex biological matrices. researchgate.netacs.org

LC-MS/MS for Sensitive Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cardiac glycosides in various samples, including plasma and plant extracts. researchgate.netmdpi.com This technique combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. nih.gov

For analysis, an electrospray ionization (ESI) source is commonly used to generate ions of the target analytes. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and reduces background noise. researchgate.net In MRM, a specific precursor ion (typically the protonated or sodiated molecule, [M+H]+ or [M+Na]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the target compound, ensuring highly selective quantification. nih.gov

For example, in the analysis of oleandrin (B1683999), a structurally similar oleandrigenin-based glycoside, the transition of m/z 577 → 373 was monitored, achieving a detection limit of 20 picograms. researchgate.netnih.gov For this compound, which is an oleandrigenin glucodigitoxoside, one would first determine its parent ion mass and then identify its characteristic fragment ions to develop a specific MRM method. researchgate.netnih.gov The high sensitivity of LC-MS/MS allows for the quantification of cardiac glycosides at nanogram per milliliter (ng/mL) or even lower concentrations. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| LC System | UHPLC or HPLC system | mdpi.com |

| Column | Reversed-Phase C18 | ijpsjournal.com |

| Ionization Source | Electrospray Ionization (ESI), positive mode | mdpi.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Q-TOF | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Hypothetical MRM Transition | Precursor ion [M+Na]+ → Product ion (e.g., loss of sugar moieties) | mdpi.com |

Application of GC-MS in Related Compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is not typically used for the direct analysis of intact, non-volatile glycosides like this compound. However, it is a valuable tool for profiling related compounds, specifically the aglycone (the non-sugar portion) of the molecule, after chemical modification. mdpi.com

To make the aglycone amenable to GC-MS analysis, the glycosidic bonds must first be cleaved. This is usually achieved through acid hydrolysis, which separates the sugar moieties from the steroid core. mdpi.comnih.gov The resulting aglycone, in this case, Oleandrigenin, is still not sufficiently volatile for GC analysis. nih.gov Therefore, a second step of derivatization is required. The hydroxyl groups on the aglycone are converted into more volatile silyl (B83357) ethers using a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The derivatized aglycone can then be injected into the GC-MS system. The compound is separated on a capillary column (e.g., HP-5MS) and subsequently identified by its mass spectrum. By comparing the resulting mass spectrum with spectral libraries (e.g., NIST) or known standards, the identity of the aglycone can be confirmed. mdpi.com This method is useful for confirming the core steroid structure of a family of glycosides present in an extract. mdpi.comthieme-connect.com

Spectroscopic Techniques for In Situ Monitoring and Characterization

Spectroscopic techniques such as Near-Infrared (NIR) and Raman spectroscopy offer powerful, non-destructive methods for the real-time, in-situ monitoring and characterization of compounds during processes like extraction or synthesis. frontiersin.org While specific applications for this compound are not documented, the principles are broadly applicable to glycosides.

Vibrational spectroscopy, including NIR and Raman, can provide a chemical fingerprint of a sample. frontiersin.org NIR spectroscopy is particularly sensitive to hydrogen bonds (O-H, N-H, C-H), making it suitable for monitoring the concentration of organic molecules like glycosides in aqueous or alcoholic solutions during extraction. frontiersin.orggoogle.com By placing a probe directly into the extraction vessel, one can monitor the process in real-time, determining the optimal extraction time without the need for manual sampling and offline analysis. google.com

Raman spectroscopy offers complementary information. It is highly sensitive to the specific chemical structure and functional groups within a molecule and is not hindered by the presence of water, making it excellent for use in aqueous environments. frontiersin.orgmdpi.com A Raman spectral database of pure glycosides can be established, allowing for the identification and even quantification of specific compounds like this compound in a mixture. mdpi.comnih.gov Algorithms can be developed to correlate spectral features, such as the intensity of characteristic peaks (e.g., from the butenolide ring or steroid backbone), with the concentration of the compound. mdpi.com These spectroscopic methods hold promise for improving process control and efficiency in the production and analysis of this compound.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the chemical structure and molecular composition of a sample. edinst.comnih.gov It relies on the inelastic scattering of monochromatic light, which results in a unique spectral fingerprint corresponding to the vibrational modes of the molecules present. edinst.com This technique is particularly advantageous for its ability to analyze samples with minimal to no preparation, its insensitivity to aqueous environments, and its high chemical specificity. nih.govhoriba.com

While no specific studies to date have documented the Raman spectroscopic analysis of this compound, the application of this technique to other glycosides demonstrates its potential utility. For instance, Raman spectroscopy has been successfully employed for the quantitative analysis and quality control of steviol (B1681142) glycosides, another class of plant-derived glycosidic compounds. mdpi.com In such studies, the Raman spectra provide distinct peaks corresponding to the aglycone core and the different sugar moieties, allowing for their identification and quantification. mdpi.com

Given that this compound is a cardiac glycoside, research into the Raman spectroscopic analysis of cardiovascular tissues and related biomarkers also offers relevant insights. mdpi.comnih.govresearchgate.netelpub.ru Raman spectroscopy has been used to assess the biochemical changes in myocardial tissue, identifying signatures of key molecules like cytochromes and myoglobin. mdpi.comnih.gov This sensitivity to the biochemical environment suggests that Raman spectroscopy could potentially be used to study the interaction of this compound with its biological targets at a molecular level.

The expected Raman spectrum of this compound would exhibit characteristic bands for its oleandrigenin core and its specific sugar residues. A hypothetical assignment of these bands, based on known spectra of similar molecules, is presented below.

Table 1: Hypothetical Major Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) | Associated Molecular Moiety |

| ~1750-1770 | C=O stretch | Butenolide lactone ring |

| ~1620-1640 | C=C stretch | Steroid backbone, Butenolide ring |

| ~1440-1460 | CH₂/CH₃ bending | Steroid backbone, Sugar units |

| ~1000-1200 | C-O-C glycosidic bond stretch | Linkage between sugars and aglycone |

| ~800-950 | Fingerprint region | Overall molecular structure |

The quantitative potential of Raman spectroscopy is well-established, often demonstrating a linear relationship between peak intensity or area and the concentration of the analyte. horiba.com This would allow for the development of rapid, non-destructive methods for quantifying this compound in raw plant material or extracts.

Near-Infrared (NIR) Spectroscopy for Quality Control

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 750 to 2500 nm). scionir.comresearchgate.net This absorption corresponds to overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. scionir.com Due to its speed, ease of use, and minimal sample preparation requirements, NIR spectroscopy is extensively used for quality control in the pharmaceutical, agricultural, and food industries. nih.govscionir.comjcpsp.pkiris-eng.comnirlab.com

Direct research on the application of NIR spectroscopy for this compound is not currently available. However, its widespread use for the quantitative analysis of active pharmaceutical ingredients (APIs) and natural products provides a strong basis for its potential application. researchgate.netiris-eng.com NIR spectroscopy has been successfully used to determine key quality parameters such as moisture content, protein, and fat in various organic materials. scionir.commdpi.com

For the quality control of Digitalis species or extracts containing this compound, NIR spectroscopy could be employed to rapidly assess critical parameters. By developing calibration models using a reference method (such as HPLC), NIR can provide predictions for the concentration of this compound and other related glycosides. mdpi.comnih.govmdpi.com This is particularly valuable for high-throughput screening of plant material or for in-line process monitoring during extraction and purification. iris-eng.com

The development of a quantitative NIR method for this compound would involve the following steps:

Acquisition of NIR spectra from a set of samples with known this compound concentrations (determined by a primary method like HPLC).

Application of mathematical pretreatments to the spectral data to reduce noise and baseline variations.

Development of a multivariate calibration model (e.g., using Partial Least Squares regression) that correlates the spectral data with the reference concentration values. mdpi.com

Validation of the model using an independent set of samples to ensure its accuracy and robustness.

Table 2: Potential NIR Wavelength Regions for this compound Analysis

| Wavelength Range (nm) | Associated Molecular Vibrations (Overtone/Combination) | Relevance to this compound |

| 1100-1250 | Second overtone of C-H stretching | Aromatic and aliphatic C-H groups in the steroid nucleus |

| 1400-1500 | First overtone of O-H stretching | Hydroxyl groups on the sugar and steroid moieties, moisture content |

| 1650-1800 | First overtone of C-H stretching | Aliphatic and olefinic C-H groups |

| 2200-2400 | Combination bands of C-H and C-C stretching | Overall molecular structure and fingerprint |

The successful application of NIR for the analysis of other plant-based products, such as carotenoids in cassava, underscores its potential for the high-throughput phenotyping and quality control of medicinal plants containing this compound. cirad.fr

Development of Hyphenated Analytical Systems for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like plant extracts. chromatographytoday.com These systems provide both separation of individual components and their structural identification in a single run. chromatographytoday.comajrconline.orgscientiaricerca.com For a compound like this compound present in a complex matrix of other cardiac glycosides, hyphenated techniques are indispensable for accurate profiling and quantification.

The most common and powerful hyphenated technique for the analysis of natural products is Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netsaapjournals.org LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. This technique has been extensively applied to the analysis of cardiac glycosides from Digitalis species. researchgate.netmdpi.com For instance, LC-MS/MS (tandem mass spectrometry) methods have been developed for the selective determination of digoxin and digitoxin (B75463). researchgate.net A similar approach would be highly effective for the analysis of this compound.

An LC-MS system for this compound profiling would provide:

Retention Time (from LC): A characteristic time for this compound to elute from the chromatographic column, aiding in its initial identification.

Molecular Weight Information (from MS): Precise mass measurement of the molecular ion can help confirm the elemental composition.

Structural Fragmentation (from MS/MS): By inducing fragmentation of the this compound ion, a characteristic pattern of fragment ions is produced, which can confirm the identity of the aglycone and the sequence of sugar units. This is crucial for distinguishing between isomeric glycosides.

Other relevant hyphenated techniques include:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information, which is invaluable for the unambiguous identification of novel compounds or for distinguishing between very similar isomers. ajrconline.orgresearchgate.netsaapjournals.org

LC-DAD (Liquid Chromatography-Diode Array Detection): Provides UV-Vis spectra of the eluting compounds, which can help in the identification and purity assessment of known compounds. scientiaricerca.com

Table 3: Application of Hyphenated Techniques in Cardiac Glycoside Analysis

| Hyphenated Technique | Application in Cardiac Glycoside Analysis | Significance for this compound |

| LC-MS/MS | Quantification of digoxin and digitoxin in Digitalis purpurea. researchgate.net Analysis of oleandrin and other cardiac glycosides in herbs. mdpi.com | High sensitivity and selectivity for quantification and confirmation of identity in complex plant extracts. |

| HPLC-PAD | Sensitive and selective detection of various cardiac glycosides. researchgate.net | Potential for highly sensitive quantification if this compound is electrochemically active. |

| LC-NMR | Structural elucidation of novel natural products. researchgate.netsaapjournals.org | Unambiguous structural confirmation and differentiation from other oleandrigenin glycosides. |

| HPLC-UV/DAD | Routine quantification and purity checks of known glycosides. scientiaricerca.com | A standard method for quantification, often used in conjunction with MS for comprehensive analysis. |

The use of these advanced hyphenated systems is essential for building a comprehensive chemical profile of Digitalis subalpina and for the accurate and reliable quantification of its constituents, including this compound.

Future Directions in Subalpinoside Research

Unexplored Biological Activities and Novel Therapeutic Targets

While cardiac glycosides are historically known for their cardiotonic effects, modern research has unveiled a broader spectrum of bioactivities, including antiviral and anticancer properties. researchgate.net This opens up new avenues for exploring the therapeutic applications of Subalpinoside beyond heart conditions.

Future investigations should focus on systematically screening this compound against a diverse array of therapeutic targets. Given that other cardiac glycosides have shown promise in treating cancer, viral infections, cystic fibrosis, and neurodegenerative diseases, it is plausible that this compound may exhibit similar activities. researchgate.net For instance, the antiproliferative activity of related cardiac glycosides against cancer cell lines suggests that this compound could be a candidate for oncological research. researchgate.net The identification of novel therapeutic applications will require exploring its effects on various cellular pathways. Metastatic cancers, for example, present numerous potential targets related to cell motility and invasion that could be influenced by compounds like this compound. nih.gov The discovery of new activities will necessitate the identification of specific molecular targets, moving beyond the known interaction with the Na+/K+-ATPase pump to uncover novel mechanisms of action. researchgate.netnih.govbiorxiv.org

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The natural abundance of this compound can be low and variable, making sustainable production a significant challenge. nih.gov Advanced biosynthetic pathway engineering offers a viable solution to this limitation. frontiersin.orgdtu.dk The biosynthesis of cardiac glycosides is a complex process involving numerous enzymatic steps, starting from basic sterol precursors. researchgate.net While the complete pathway for this compound is not fully elucidated, knowledge of related pathways in Digitalis species provides a foundation for this work. researchgate.netresearchgate.net

Future research should aim to:

Elucidate the Complete Pathway: Identify and characterize all the genes and enzymes involved in the conversion of primary metabolites into this compound. nih.gov

Heterologous Production: Transfer the identified biosynthetic genes into a microbial or plant-based chassis, such as Saccharomyces cerevisiae or Nicotiana benthamiana, which are well-established platforms for producing high-value phytochemicals. frontiersin.orgfrontiersin.orgmdpi.com This approach allows for scalable and controlled production, independent of the original plant source. dtu.dk

Pathway Optimization: Enhance the yield of this compound in these heterologous hosts by overcoming metabolic bottlenecks, optimizing cofactor supply, and engineering regulatory factors. frontiersin.orgmdpi.com Strategies like combinatorial biosynthesis, which involves mixing genes from different organisms, could also be employed to create novel, potentially more active, analogues of this compound. frontiersin.org

Sustainable production methods are critical not only for ensuring a reliable supply for research and potential clinical use but also for reducing the environmental impact associated with harvesting wild or cultivated medicinal plants. bonsucro.comeuropa.euun.orgresearchgate.net

Integration of Omics Technologies (e.g., transcriptomics, metabolomics)

A comprehensive understanding of this compound at a systems level can be achieved through the integration of various "omics" technologies. humanspecificresearch.orgnih.govmdpi.comimec-int.com These approaches provide a holistic view of the biological processes related to the compound's production and function. nih.gov

Transcriptomics: The study of the complete set of RNA transcripts can be instrumental in discovering the genes involved in the this compound biosynthetic pathway. nih.govnih.gov By comparing the transcriptomes of high- and low-producing plant varieties or tissues, researchers can identify candidate genes for key enzymatic steps. researchgate.net Transcriptome analysis of cells or tissues treated with this compound can also reveal its mechanism of action by showing which genes and pathways are affected. mdpi.com

Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample. youtube.comcmbio.io Metabolomic profiling can be used to map the distribution of this compound and its precursors within the plant, optimize extraction procedures, and monitor the efficiency of engineered biosynthetic pathways. researchgate.netyoutube.com It can also help in understanding the broader metabolic response of an organism to this compound treatment.

The integration of these omics datasets provides a powerful platform for hypothesis generation, from identifying biosynthetic genes to uncovering novel therapeutic targets and mechanisms of action. mdpi.com

Development of Novel Analytical Platforms for High-Throughput Screening

To efficiently explore the full therapeutic potential of this compound and its derivatives, the development of novel analytical platforms for high-throughput screening (HTS) is essential. bmglabtech.comwikipedia.org HTS allows for the rapid testing of thousands of compounds for a specific biological activity, accelerating the drug discovery process. bmglabtech.comncsu.edunih.gov

Future efforts in this area should include:

Assay Development: Creating robust and sensitive HTS assays tailored to specific diseases or biological pathways. bmglabtech.com For example, cell-based assays could be designed to screen for anticancer or antiviral activity. nih.govresearchgate.net

Advanced Detection Methods: Incorporating modern analytical techniques, such as mass spectrometry and advanced fluorescence-based methods, into HTS platforms for greater speed and sensitivity. wikipedia.orgnovelusa.comnovelanalytics.ie

Virtual Screening: Employing cheminformatics and computational docking to screen large virtual libraries of this compound analogues against known protein targets, helping to prioritize compounds for synthesis and biological testing. ncsu.edu

These advanced screening platforms will not only facilitate the discovery of new uses for this compound but also enable the exploration of structure-activity relationships, guiding the synthesis of new derivatives with improved efficacy and specificity. ncsu.edu

Q & A

Q. How can researchers integrate this compound’s pharmacokinetic data into translational studies?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using in vitro ADME data (e.g., microsomal stability, permeability). Validate with preclinical species (rodent, non-human primate) and extrapolate to humans using allometric scaling. Address interspecies differences in metabolism .

Guidance for Data Presentation

- Tables : Include comparative data (e.g., IC50 values across assays) with error margins and statistical significance markers (e.g., asterisks). Follow journal-specific formatting for numerical precision .

- Supplementary Materials : Provide raw spectra, chromatograms, and code for computational models. Use persistent identifiers (DOIs) for datasets .

Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.